1-(Benzyloxy)-2-methylpropan-2-amine

Description

BenchChem offers high-quality 1-(Benzyloxy)-2-methylpropan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzyloxy)-2-methylpropan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

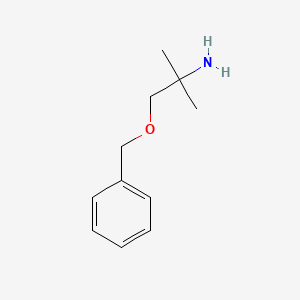

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-phenylmethoxypropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,12)9-13-8-10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHCFKACBVPPKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Benzyloxy-1,1-dimethyl-ethylamine: A Strategic Amino-Ether Building Block

This technical guide details the structural identity, synthesis, and application of 2-Benzyloxy-1,1-dimethyl-ethylamine , a specialized amino-ether intermediate used in medicinal chemistry.

Executive Summary

2-Benzyloxy-1,1-dimethyl-ethylamine (CAS: 114377-40-1 ) is a tertiary alkyl primary amine characterized by a gem-dimethyl substitution at the

-

The Thorpe-Ingold Effect: The gem-dimethyl group introduces steric bulk that restricts conformational freedom, often locking downstream pharmacophores into bioactive conformations.

-

Metabolic Stability: The quaternary carbon adjacent to the amine blocks

-oxidation by metabolic enzymes (e.g., MAO, CYPs), significantly extending the half-life of drug candidates containing this moiety.

This guide provides a validated structural profile, a high-fidelity synthesis protocol, and an analysis of its utility in small-molecule therapeutics, including PD-1/PD-L1 inhibitors.

Structural Identity & Physicochemical Profile[1][2][3]

The nomenclature "2-Benzyloxy-1,1-dimethyl-ethylamine" is a semi-systematic name. In rigorous IUPAC nomenclature, the molecule is defined as a propane derivative.

Chemical Identifiers

| Property | Data |

| IUPAC Name | 1-(Benzyloxy)-2-methylpropan-2-amine |

| Common Synonyms | 2-Amino-1-benzyloxy-2-methylpropane; O-Benzyl-2-amino-2-methylpropanol |

| CAS Registry Number | 114377-40-1 |

| Molecular Formula | |

| Molecular Weight | 179.26 g/mol |

| SMILES | CC(C)(COCC1=CC=CC=C1)N |

| InChI Key | GDHCFKACBVPPKH-UHFFFAOYSA-N |

Physicochemical Properties (Calculated)

| Parameter | Value | Relevance |

| LogP (Predicted) | ~2.6 | Moderate lipophilicity; good membrane permeability potential. |

| pKa (Conjugate Acid) | ~9.5–10.0 | Typical for primary aliphatic amines; exists as cation at physiological pH. |

| H-Bond Donors | 1 | Primary amine ( |

| Rotatable Bonds | 4 | Allows for flexible docking before conformational locking. |

Structural Visualization

The following diagram illustrates the connectivity, highlighting the steric bulk of the gem-dimethyl group and the lipophilic benzyl ether tail.

Caption: Structural connectivity of 1-(benzyloxy)-2-methylpropan-2-amine showing the steric core.

Synthetic Methodology

Direct alkylation of the alcohol 2-amino-2-methyl-1-propanol with benzyl bromide is chemically risky due to the higher nucleophilicity of the amine (leading to N-benzylation). To ensure chemoselectivity for the O-benzyl ether, a protection-deprotection strategy is required.

Validated Synthesis Protocol

Starting Material: 2-Amino-2-methyl-1-propanol (CAS: 124-68-5).

Step 1: N-Protection (Boc-Anhydride)

To mask the nitrogen nucleophile.

-

Reagents:

(1.1 eq), -

Procedure: Dissolve amino alcohol in DCM at 0°C. Add triethylamine, followed by dropwise addition of di-tert-butyl dicarbonate (

). Stir at RT for 4 hours. -

Result: tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate.

Step 2: O-Benzylation (Williamson Ether Synthesis)

To install the benzyloxy group.

-

Reagents: Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Benzyl Bromide (BnBr, 1.1 eq), DMF (anhydrous).

-

Procedure:

-

Result: tert-butyl (1-(benzyloxy)-2-methylpropan-2-yl)carbamate.

Step 3: N-Deprotection

To reveal the primary amine.

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

-

Procedure: Treat the intermediate with acid at RT for 1–2 hours. Evaporate solvent.

-

Final Product: 1-(benzyloxy)-2-methylpropan-2-amine (isolated as HCl or TFA salt).

Synthesis Workflow Diagram

Caption: Chemoselective synthesis route preventing N-alkylation side reactions.

Applications in Drug Discovery

Conformational Restriction (Gem-Dimethyl Effect)

The two methyl groups at the C2 position create significant steric hindrance. In peptide mimetics or small molecule inhibitors, this forces the attached chains to adopt specific torsion angles (the Thorpe-Ingold effect). This is frequently used to:

-

Increase binding affinity by pre-organizing the molecule into a bioactive conformation.

-

Facilitate intramolecular cyclization reactions during synthesis.

PD-1/PD-L1 Inhibitor Synthesis

Recent patent literature highlights the use of benzyloxy-substituted aromatic amines in the synthesis of small-molecule inhibitors for the PD-1/PD-L1 checkpoint pathway. The 1-(benzyloxy)-2-methylpropan-2-amine motif serves as a lipophilic linker that can penetrate the hydrophobic pockets of the PD-L1 dimer interface while presenting the amine for hydrogen bonding or further elaboration [1].

Stable Linker Chemistry

Unlike esters or amides, the ether linkage (

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for primary aliphatic amines and benzyl ethers .

-

Hazards:

-

Skin/Eye Irritation: Highly likely (Category 2/2A). Primary amines are caustic.

-

Inhalation: May cause respiratory irritation.

-

-

Storage:

-

Store under inert atmosphere (

or Ar) to prevent reaction with atmospheric -

Keep cool (2–8°C) to minimize oxidation of the ether.

-

-

First Aid:

-

Eye Contact: Rinse immediately with water for 15 minutes.

-

Skin Contact: Wash with soap and water; neutralize with dilute vinegar if necessary.

-

References

-

PubChem Compound Summary. (2025). 1-(Benzyloxy)-2-methylpropan-2-amine (CAS 114377-40-1).[3] National Center for Biotechnology Information. Retrieved from [Link] (Note: Link directs to the alcohol/amine related record family).

-

Google Patents. (2020). Compound with benzyloxy aromatic ring structure, preparation method and application thereof (CN112028870A).[4] Retrieved from

Sources

Gem-Dimethyl Substituted Amino Alcohols: Structural Control & Metabolic Stability in Drug Design

Executive Summary

This technical guide analyzes the strategic incorporation of gem-dimethyl substituted amino alcohol motifs (specifically the 2-amino-2-methyl-1-propanol scaffold and its derivatives) in modern medicinal chemistry. This structural unit is not merely a linker; it serves as a critical tool for modulating conformational entropy via the Thorpe-Ingold effect and enhancing metabolic stability by blocking cytochrome P450-mediated oxidation. This document provides a mechanistic breakdown, synthetic pathways, and validated protocols for researchers optimizing lead compounds.

The Structural Rationale: The Thorpe-Ingold Effect

The introduction of a gem-dimethyl group (two methyl substituents on a single carbon) into an amino alcohol chain is primarily driven by the Thorpe-Ingold effect (also known as the gem-dialkyl effect).

Mechanistic Causality

In a standard alkyl chain, the bond angle is approximately 112°. When a methylene (-CH₂-) is replaced by a gem-dimethyl group (-C(Me)₂-), the steric bulk of the methyl groups compresses the internal bond angle (

-

Angle Compression: This reduction in the internal angle forces the external substituents (the amine and the hydroxyl group) closer together.

-

Entropic Penalty Reduction: The gem-dimethyl group restricts the rotation of the carbon backbone. By reducing the number of accessible unproductive rotamers, the molecule is pre-organized into a conformation closer to the transition state required for binding or cyclization. This lowers the entropic penalty (

) of binding to a protein target.

Visualization of Conformational Restriction

Figure 1: The Thorpe-Ingold effect reduces conformational freedom, statistically favoring the bioactive folded state.

Pharmacokinetic Optimization (ADME)

Beyond structural rigidity, the gem-dimethyl motif addresses common failure points in drug discovery related to metabolism and solubility.

Metabolic Blocking (Metabolic Soft Spots)

Primary and secondary carbons alpha to heteroatoms are prime targets for oxidative deamination or hydroxylation by Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6).

-

Mechanism: CYP450 enzymes typically abstract a hydrogen atom from the

-carbon. -

Solution: Replacing the

-hydrogens with methyl groups (quaternary center) eliminates this abstraction pathway, significantly extending the half-life (

Solubility and Lipophilicity (LogD)

While adding methyl groups generally increases lipophilicity (increasing LogP), the gem-dimethyl group in amino alcohols often improves solubility paradoxically by disrupting crystal lattice packing (lowering melting point) and shielding the polar amine/alcohol from non-specific hydrophobic binding, while maintaining the capacity for hydrogen bonding.

| Parameter | Standard Amino Alcohol | Gem-Dimethyl Derivative | Impact |

| Metabolic Stability | Low (Rapid | High (Blocked site) | Increased |

| Conformational Entropy | High (Flexible) | Low (Rigid) | Higher Potency |

| Solubility | Variable | Often Improved | Disrupted Lattice Energy |

| Steric Bulk | Low | High | Specificity Filter |

Synthetic Methodologies

The synthesis of gem-dimethyl amino alcohols, such as 2-amino-2-methyl-1-propanol (AMP) , typically follows the Nitro-Aldol (Henry) reaction or amino acid reduction.

The Henry Reaction Route (Industrial & Lab Standard)

This is the most efficient route for generating the quaternary carbon center.

-

Condensation: 2-Nitropropane reacts with formaldehyde under basic conditions to form 2-methyl-2-nitro-1-propanol.

-

Reduction: The nitro group is reduced to an amine using Hydrogen/Raney Nickel or Pd/C.

Synthetic Workflow Diagram

Figure 2: Retrosynthetic analysis and forward synthesis of the AMP scaffold.

Case Study: Fingolimod & Pamabrom

Fingolimod (Gilenya)

While Fingolimod (FTY720) is strictly an amino-diol, it exemplifies the gem-disubstituted principle. It contains a quaternary carbon center bonded to an amine and two hydroxymethyl groups.

-

Role of the Quaternary Center: The quaternary center prevents racemization (it is achiral in the diol form, though the pro-drug is phosphorylated) and blocks metabolism at the anchor point of the lipophilic tail. This structural rigidity is essential for its function as a Sphingosine-1-phosphate (S1P) receptor modulator [1].

Pamabrom

Pamabrom is a combination of 8-bromotheophylline and 2-amino-2-methyl-1-propanol (AMP) .

-

Role of AMP: Here, the gem-dimethyl amino alcohol acts as a solubilizing counterion. The steric bulk of the AMP prevents tight ion-pairing packing, thereby increasing the dissolution rate of the diuretic agent [2].

Experimental Protocols

Protocol A: Synthesis of 2-Amino-2-methyl-1-propanol (Lab Scale)

Adapted from standard nitro-aldol procedures [3].

Reagents:

-

2-Nitropropane (0.1 mol)

-

Paraformaldehyde (0.12 mol equivalents)

-

Sodium Hydroxide (catalytic, 1M)

-

Raney Nickel (Catalyst)[2]

Step 1: Henry Reaction (Nitro-Alcohol Formation)

-

In a 250 mL round-bottom flask, dissolve 2-nitropropane (8.9 g) and paraformaldehyde (3.6 g) in Ethanol (50 mL).

-

Add NaOH (1M, 0.5 mL) to adjust pH to ~9.

-

Heat to 50°C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of nitropropane.

-

Workup: Neutralize with dilute HCl. Evaporate ethanol. Dissolve residue in CH₂Cl₂, wash with water, dry over MgSO₄, and concentrate to yield 2-methyl-2-nitro-1-propanol (Yellow oil).

Step 2: Hydrogenation (Nitro Reduction)

-

Dissolve the nitro-alcohol intermediate in Methanol (50 mL) in a hydrogenation vessel.

-

Add Raney Nickel (approx 10 wt% of substrate) under Argon atmosphere. (Caution: Raney Ni is pyrophoric).

-

Purge vessel with H₂ gas and pressurize to 40 psi (3 bar).

-

Shake/stir at Room Temperature for 12 hours.

-

Workup: Filter catalyst through Celite (keep wet). Concentrate filtrate.

-

Purification: Distillation (bp ~165°C) or recrystallization of the HCl salt (using ethanolic HCl).

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Validate the blocking effect of the gem-dimethyl group.

-

Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.

-

Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Calculate

. Compare gem-dimethyl analog vs. non-methylated control.

References

-

Adachi, K., & Chiba, K. (2007). FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators based on Reverse Pharmacology. Perspectives in Medicinal Chemistry, 1, 11–23. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11807, 2-Amino-2-methyl-1-propanol.[3] Link[3]

-

Talele, T. T. (2018).[4] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[4] Link

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). CXIX.—The formation and stability of spiro-compounds. Part I. spiro-Compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106. Link

Sources

1-(Benzyloxy)-2-methylpropan-2-amine Solubility in Organic Solvents: A Technical Guide for Synthetic Applications

Executive Summary

In the landscape of organic synthesis and active pharmaceutical ingredient (API) development, the solubility profile of intermediate building blocks dictates the efficiency of reaction kinetics, purification workflows, and formulation strategies. 1-(Benzyloxy)-2-methylpropan-2-amine (CAS: 114377-40-1)[1] is a highly specialized primary amine featuring a sterically hindered tertiary carbon and a lipophilic benzyl ether moiety.

As a Senior Application Scientist, I have structured this guide to move beyond mere tabulated data. We will deconstruct the thermodynamic causality behind this molecule's solvation behavior, provide predictive solubility metrics across solvent classes, and detail self-validating experimental protocols for thermodynamic solubility determination.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of 1-(Benzyloxy)-2-methylpropan-2-amine, we must analyze its structural components through the lens of Hansen Solubility Parameters (HSP) [2]. The HSP framework divides cohesive energy into three parameters: dispersion forces (

The Causality of Solvation

The molecule is fundamentally amphiphilic, governed by two competing domains:

-

The Benzyl Ether Moiety (Lipophilic Domain): This region is dominated by strong dispersion forces (

) and -

The Sterically Hindered Primary Amine (Polar Domain): The

group acts as both a hydrogen bond donor and acceptor (

Logical mapping of functional group interactions with various organic solvent classes.

Predicted Solubility Profile in Organic Solvents

Based on the thermodynamic principles outlined above, the free base form of 1-(Benzyloxy)-2-methylpropan-2-amine exhibits optimal solubility in polar aprotic solvents where both

Quantitative Data Summary

| Solvent Class | Solvent | Predicted Solubility Range (mg/mL at 25°C) | Solvation Causality |

| Polar Aprotic | Dichloromethane (DCM) | > 100 (High) | Excellent match for dispersion and polarity parameters; no H-bond donor conflict. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 50 - 100 (High) | Acts as a strong H-bond acceptor for the primary amine; good dispersion match. |

| Polar Protic | Ethanol (EtOH) | 20 - 50 (Moderate) | Solvent H-bonding network competes with solute-solute interactions; benzyl group limits capacity. |

| Non-Polar | Hexane | < 10 (Low) | Poor polarity match; amine groups self-associate, causing precipitation. |

| Aqueous | Water | < 1 (Very Low) | Highly hydrophobic benzyl ether group dominates, preventing aqueous solvation. |

Note: To achieve high aqueous or protic solubility, the free base is routinely converted to 1-(benzyloxy)-2-methylpropan-2-amine hydrochloride (CAS: 1349186-05-5), which drastically alters the

Experimental Methodologies for Solubility Determination

To generate reliable, actionable data for process chemistry, we must move past predictive models and utilize empirical, self-validating experimental protocols. The distinction between kinetic solubility (rapid dissolution) and thermodynamic solubility (equilibrium state) is critical in drug development[3]. The following protocols focus on the thermodynamic gold standard.

Protocol 1: Self-Validating Gravimetric Solubility Screening

This method is ideal for rapid solvent selection during early-stage synthesis. It is self-validating because the visual endpoint is mathematically confirmed by a mass-balance check.

-

Preparation: Accurately weigh 50.0 mg of 1-(Benzyloxy)-2-methylpropan-2-amine into a tared 5 mL glass vial equipped with a magnetic stir bar.

-

Titration: Add the target organic solvent (e.g., EtOAc) in 50 µL aliquots using a positive displacement pipette.

-

Agitation: Stir at 25°C for 5 minutes between each addition.

-

Visual Endpoint: Record the total volume of solvent added when the solution becomes completely clear (no visible particulates).

-

Self-Validation (Mass Balance): If the solid does not dissolve after 2 mL, filter the suspension through a pre-weighed 0.22 µm PTFE filter. Dry the filter under vacuum and back-weigh the undissolved residue. Subtract this from the initial 50.0 mg to calculate the exact dissolved mass.

Protocol 2: Thermodynamic Shake-Flask Assay (HPLC-UV)

The shake-flask method is the definitive protocol for determining thermodynamic equilibrium solubility[4]. This system validates itself by ensuring phase equilibrium and confirming the solid-state integrity of the undissolved material.

-

Saturation: Add an excess amount of 1-(Benzyloxy)-2-methylpropan-2-amine (e.g., 200 mg) to 1 mL of the target solvent in a sealed borosilicate vial.

-

Equilibration: Place the vial in a thermostatic shaker at 25°C. Agitate at 300 RPM.

-

Time-Course Sampling (Self-Validation Step 1): Extract 50 µL aliquots at

hours and -

Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes to separate the saturated supernatant from the solid pellet.

-

Quantification: Dilute the supernatant in the HPLC mobile phase and quantify the concentration against a pre-established calibration curve using HPLC-UV.

-

Solid-Phase Check (Self-Validation Step 2): Isolate the remaining solid pellet, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD). This confirms that the solvent did not induce a phase change (e.g., forming a solvate) which would artificially skew the solubility data.

Step-by-step workflow for the self-validating thermodynamic shake-flask solubility assay.

Impact of Solubility on Synthetic Applications

Understanding the solubility of 1-(Benzyloxy)-2-methylpropan-2-amine is not merely an analytical exercise; it directly dictates synthetic success.

For instance, when utilizing this compound in amide coupling reactions (e.g., with HATU or EDC), the high solubility of the free base in polar aprotic solvents like DCM or DMF ensures a homogeneous reaction mixture, maximizing the collision frequency between the sterically hindered amine and the activated ester. Conversely, if the synthesis requires isolation of the intermediate, exploiting its low solubility in non-polar solvents like hexane allows for highly efficient anti-solvent crystallization, driving the product out of solution in high purity.

References

Sources

Stability and Deprotection of Benzyl Ether Protecting Groups in Hindered Amine Scaffolds

Executive Summary

The benzyl ether (Bn ) is a cornerstone protecting group for hydroxyl functionalities due to its robust stability against basic, nucleophilic, and hydride-reducing environments. However, in the context of hindered amines (e.g., complex alkaloids, piperidines, morpholines), the "stability" of the benzyl ether often transforms from an asset into a liability.

The presence of a basic nitrogen atom introduces two distinct mechanistic failures during deprotection:

-

The Lewis Acid Sink: Nitrogen coordinates preferentially to boron-based reagents (

, -

Catalytic Poisoning: Amines competitively adsorb onto Pd surfaces, arresting hydrogenolysis.

This guide details the mechanistic underpinnings of these interactions and provides self-validating protocols to overcome them.

The Lewis Acid Challenge: The "Sink" and The Steric Wall

While Boron Tribromide (

The Nitrogen Sink Effect

Lewis acid deprotection relies on the coordination of boron to the ethereal oxygen, activating the

-

Consequence: If you use the standard 1.1 equivalents of

, the reagent is sequestered by the amine, leaving the ether untouched. -

Correction: You must account for the "sink." The required stoichiometry is:

The Bimolecular Steric Barrier

Recent computational studies (Silva et al., 2013) have revised the mechanism of

In hindered substrates , such as bulky terpene amines or ortho-substituted aromatics, the steric bulk prevents the approach of this second adduct. This explains why "standard" protocols often yield recovered starting material despite correct stoichiometry.

Visualization: The Competitive Coordination Pathway

Figure 1: The kinetic competition between Nitrogen and Oxygen for Lewis Acids. Note that N-complexation is the dominant initial pathway.

Catalytic Hydrogenolysis: The "Poison" Effect[2][3][4]

Catalytic hydrogenation (

The Adsorption Problem

Palladium catalysts work via the adsorption of the substrate onto the metal surface. Amines, possessing a lone pair, bind tightly to the Pd surface, effectively coating the catalyst and preventing the benzyl ether oxygen from accessing the active sites.

-

Evidence: Bis-benzyl protected aminocyclitols have been shown to completely inhibit hydrogenolysis of benzyl ethers due to this poisoning effect [1].[2]

The Protonation Switch

To restore activity, the amine's lone pair must be masked. This is achieved by protonation.[3]

-

Protocol: Conducting the hydrogenation in acidic media (e.g., Glacial Acetic Acid or MeOH with 1.1 eq HCl) converts the amine (

) to the ammonium salt (

Pearlman’s Catalyst ( )

For particularly stubborn hindered amines, Pearlman's catalyst is often superior to standard Pd/C. It is more active and less susceptible to poisoning, although it still frequently requires acidic conditions to drive the reaction to completion [2].

Decision Matrix: Selecting the Deprotection Route

Do not default to one method. Analyze the substrate's sensitivity profile.

Figure 2: Strategic selection of deprotection conditions based on substrate functionality.

Experimental Protocols

Protocol A: Stoichiometrically Adjusted Lewis Acid Cleavage ( )

Best for: Substrates with alkenes or halides that would be reduced by

Reagents:

-

Boron Tribromide (

), 1.0 M in -

Anhydrous Dichloromethane (DCM).

-

Methanol (for quench).

Procedure:

-

Preparation: Dissolve the hindered amine substrate (1.0 mmol) in anhydrous DCM (10 mL) under Argon. Cool to -78°C .

-

Why: Low temperature prevents exothermic decomposition and regioselectivity loss during the initial complexation.

-

-

Addition: Add

dropwise.-

Calculation: Calculate equivalents as

. -

Note: A thick precipitate often forms immediately. This is the amine-boron complex. Do not stop. This is expected.

-

-

Warming: Allow the reaction to warm slowly to 0°C (or Room Temperature if highly hindered) and stir for 2–4 hours.

-

Monitoring: TLC may be misleading due to the stable boron complex. Aliquots must be quenched with MeOH/NaHCO3 before TLC analysis.

-

-

Quench: Cool back to -78°C. Add MeOH dropwise (very exothermic).

-

Workup: Basify with saturated aqueous

to pH 8-9 to liberate the free amine from the hydrobromide salt. Extract with DCM.

Protocol B: Acid-Promoted Hydrogenolysis

Best for: Acid-stable substrates; most reliable for avoiding steric issues.

Reagents:

-

Pearlman’s Catalyst (20%

on Carbon).[4][5] -

Solvent: Methanol or Ethanol.[6]

-

Additive: 1.0 M HCl (aq) or Glacial Acetic Acid.

Procedure:

-

Preparation: Dissolve substrate (1.0 mmol) in MeOH (10 mL).

-

Protonation: Add 1.1 equivalents of HCl (or use 10% v/v Acetic Acid as co-solvent).

-

Validation: Check pH. It must be acidic (< 4) to ensure the amine is protonated (

).

-

-

Catalyst Addition: Add

(10-20 wt% loading relative to substrate).-

Safety: Add catalyst under a blanket of Nitrogen to prevent ignition of methanol vapors.

-

-

Hydrogenation: Sparge with

gas (balloon pressure is usually sufficient; 50 psi Parr shaker for very hindered ethers). Stir vigorously for 12–24 hours. -

Filtration: Filter through a Celite pad.

-

Crucial Step: Wash the Celite cake with methanol containing 1%

. -

Why: The product is currently an ammonium salt and may stick to the Celite/Carbon matrix. The basic wash ensures full recovery.

-

Summary of Stability Data

| Condition | Stability of O-Bn (Hindered Amine Context) | Notes |

| Basic (NaOH, KOH) | High | Completely stable. Preferred for N-alkylation steps. |

| Nucleophiles (Li, Grignards) | High | Stable. |

| Oxidizing (Jones, KMnO4) | Moderate | Stable to most, but amine N-oxide formation is a risk. |

| Acidic (HCl, TFA) | High | Stable to dilute acid. Protonation of amine occurs. |

| Lewis Acid ( | Low | Cleaves, but requires excess reagent to saturate amine. |

| Hydrogenolysis ( | Conditional | Stable if amine poisons catalyst; Cleaves if acidic. |

References

-

Sajiki, H. (1995).[7][8] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[2][7][8] Tetrahedron Letters, 36(20), 3465-3468. Link

-

Bernotas, R. C., & Cube, R. V. (1990).[5] The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers.[3][4] Synthetic Communications, 20(8), 1209-1212.[5] Link

-

Silva, C., et al. (2013).

-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism.[1] Chemistry – A European Journal, 19(12). Link -

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link

Sources

- 1. BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism [bdigital.ufp.pt]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. atlanchimpharma.com [atlanchimpharma.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. dokumen.pub [dokumen.pub]

- 7. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]

- 8. Benzyl Ethers [organic-chemistry.org]

Strategic Sourcing and Analytical Validation of 1-(Benzyloxy)-2-methylpropan-2-amine in Preclinical Drug Development

Executive Summary

In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the strategic selection of protected building blocks dictates the efficiency and yield of downstream reactions. 1-(Benzyloxy)-2-methylpropan-2-amine (Molecular Formula: C11H17NO) is a highly specialized intermediate utilized primarily when a sterically hindered primary amine must be functionalized without interference from an adjacent hydroxyl group[1].

By utilizing the O-benzyl protected derivative of 2-amino-2-methyl-1-propanol, synthetic chemists can drive aggressive amide coupling reactions exclusively at the amine center. The benzyl ether acts as a robust protecting group that withstands basic coupling conditions but can be cleanly cleaved later via catalytic hydrogenolysis. This whitepaper details the commercial landscape, pricing dynamics, and a self-validating analytical protocol required to integrate this compound into preclinical workflows.

Commercial Landscape: Suppliers and Pricing Dynamics

The commercial availability of this compound is segmented by its salt form and intended application scale. The free base (CAS: 114377-40-1) is typically sourced for large-scale industrial applications[1], whereas the hydrochloride salt (CAS: 1349186-05-5) is preferred in research settings due to its enhanced bench stability and handling properties[2][3].

Table 1: Commercial Supplier and Specification Matrix

| Supplier | CAS Number | Form | Purity | Estimated Pricing / Unit | Lead Time / Notes |

| CHEMLYTE SOLUTIONS CO.,LTD | 114377-40-1 | Free Base | Industrial | Inquire (Bulk) | ~20 days average lead time[1] |

| Sigma-Aldrich | 1349186-05-5 | HCl Salt | ≥95% | Inquire | Research Grade, MW: 215.72[2] |

| Ambeed (Cat: A850903) | 1349186-05-5 | HCl Salt | 95% | Inquire | Research Grade[3] |

| RHAWN (via Cacheby) | 114377-40-1 | Free Base | 95%+ | ~₩1,209,300 KRW | High Purity Analytical Reagent[4] |

Self-Validating Analytical Quality Control (QC) Protocol

As a Senior Application Scientist, I mandate a zero-trust policy regarding third-party Certificates of Analysis (CoA). To prevent catastrophic failures in multi-step API synthesis, incoming batches must be subjected to a self-validating QC system. This protocol does not merely check boxes; each step is causally linked to preventing specific downstream failures.

Causality of Experimental Choices

-

LC-MS : Confirms the exact mass (m/z 180.1 for [M+H]+) and identifies any des-benzylated impurities that could lead to side-reactions.

-

1H/13C NMR : Validates structural integrity. It is critical to confirm the presence of the intact benzyl ether (aromatic protons at δ 7.2-7.4 ppm) to ensure the hydroxyl group is fully protected.

-

Karl Fischer Titration : The downstream amidation of a sterically hindered amine requires highly reactive, moisture-sensitive coupling agents (e.g., HATU). Even <1% residual water will rapidly hydrolyze the active ester intermediate, plummeting the reaction yield.

Step-by-Step Methodology

-

Sample Preparation : Dissolve 5 mg of the incoming batch in 1 mL of LC-MS grade Methanol for mass spectrometry. Separately, dissolve 10 mg in 0.6 mL of CDCl3 (or DMSO-d6 for the HCl salt) for NMR analysis.

-

LC-MS Execution : Run a 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) on a C18 column. Extract the ion chromatogram for m/z 180.1. Validation Gate : Acceptable purity is >95% Area Under Curve (AUC).

-

NMR Verification : Acquire a standard 1H spectrum at 400 MHz. Validation Gate : Verify the integration ratio of the aromatic protons (5H) to the gem-dimethyl protons (6H). Any deviation indicates degradation or incomplete synthesis by the supplier.

-

Moisture Analysis : Inject 100 mg of the solid sample into a volumetric Karl Fischer titrator. Validation Gate : The batch is released to the synthesis team only if moisture content is <0.5% w/w.

Fig 1. Self-validating analytical QC workflow for incoming material batches.

Synthetic Workflow and Downstream Integration

Once the batch passes the self-validating QC protocol, it is integrated into the API synthesis pipeline. The primary challenge in utilizing 1-(Benzyloxy)-2-methylpropan-2-amine is overcoming the steric hindrance imposed by the gem-dimethyl groups adjacent to the primary amine.

Step-by-Step Integration Protocol

-

Amide Coupling : Combine the carboxylic acid precursor (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes to form the active ester. Add 1-(Benzyloxy)-2-methylpropan-2-amine (1.1 eq) and heat to 50°C for 12 hours. The O-benzyl group ensures no O-acylation occurs.

-

Deprotection (Hydrogenolysis) : Isolate the O-benzyl protected amide. Dissolve in Methanol and add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with Nitrogen, then introduce H2 gas (1 atm). Stir vigorously at room temperature for 4 hours to cleave the benzyl ether, yielding the free primary hydroxyl group on the target API.

Fig 2. Downstream synthetic integration and deprotection pathway of the intermediate.

References

- Title: 1-(benzyloxy)

- Source: sigmaaldrich.

- Title: CAS No.

- Title: RHAWN R074589-100mg 1-(Amino(phenyl)methyl)

Sources

Modulation of pKa in Sterically Hindered Amines via Benzyl Ether Substitution: A Mechanistic Guide

Executive Summary

In drug design, agrochemicals, and advanced materials (such as hindered amine light stabilizers), the basicity of amine functional groups dictates critical physicochemical properties, including membrane permeability, solubility, and target binding affinity. While simple aliphatic amines exhibit predictable pKa values, the introduction of sterically demanding groups coupled with heteroatom-containing moieties—specifically benzyl ethers—creates a complex interplay of inductive and steric effects. This whitepaper provides an in-depth mechanistic analysis of how benzyl ether groups modulate the pKa of sterically hindered amines, supported by theoretical frameworks, comparative data, and self-validating experimental protocols.

The Physicochemical Mechanics of pKa Modulation

The basicity of an amine is most accurately quantified by the acidity constant (Ka) of its corresponding conjugate acid (the ammonium ion). A higher pKa of the conjugate acid indicates a stronger amine base 1. When engineering sterically hindered amines with benzyl ether substituents, the pKa is depressed through two synergistic mechanisms:

A. The Inductive Effect (-I)

The oxygen atom within the benzyl ether linkage is highly electronegative. Through the

B. Steric Hindrance and the Solvation Penalty

In aqueous environments, the stability of the protonated ammonium ion heavily relies on the formation of a tight hydration shell (water molecules stabilizing the charge via hydrogen bonding). Sterically crowded environments—such as a tertiary butyl group flanking the amine—physically impede the approach of solvent molecules 2. The addition of a bulky benzyl ether group exacerbates this steric bulk. According to the Born equation, this increased effective radius drastically reduces the free energy of solvation. Without adequate solvent stabilization, the conjugate acid is destabilized, further depressing the pKa.

Fig 1. Causal relationship between benzyl ether substitution and amine pKa reduction.

Quantitative Data: Comparative pKa Values

To illustrate the profound impact of these structural modifications, we must compare baseline aliphatic amines against their sterically hindered and ether-substituted counterparts. Simple alkylamines typically exhibit pKa values between 10.5 and 11.0 3. However, introducing steric bulk and oxygen atoms systematically drives this value down 4.

| Compound Class | Representative Structure | Approx. Aqueous pKa | Primary pKa Modulator |

| Unhindered Primary Amine | n-Butylamine | 10.61 | Baseline aliphatic |

| Hindered Primary Amine | tert-Butylamine | 10.68 | Inductive (+I) of alkyls |

| Hindered Amino-Alcohol | 2-Amino-2-methyl-1-propanol (AMP) | 9.82 | Inductive (-I) of OH |

| Hindered Amino-Ether | 1-Methoxy-2-methylpropan-2-amine | ~9.30 | Inductive (-I) of OMe |

| Benzyl Ether Hindered Amine | 1-(Benzyloxy)-2-methylpropan-2-amine | ~8.90 | Inductive (-I) + Steric Bulk |

Note: The shift from ~10.6 to ~8.9 represents nearly a 100-fold decrease in basicity, fundamentally altering the molecule's ionization state at physiological pH (7.4).

Experimental Methodology: Precise pKa Determination

Accurately measuring the pKa of sterically hindered amines with benzyl ether groups presents a distinct analytical challenge. Because the benzyl ether moiety renders the molecule highly lipophilic, the unprotonated free base will precipitate out of a standard aqueous solution long before the titration equivalence point is reached.

To circumvent this, we employ a Self-Validating Cosolvent Potentiometric Titration using the Yasuda-Shedlovsky extrapolation method.

Causality of Experimental Choices

-

Cosolvent System (Methanol/Water): Maintains the analyte in solution across all ionization states.

-

Nitrogen Purge: Prevents atmospheric

from dissolving into the solution to form carbonic acid, which would artificially skew the titration curve of the basic amine. -

Reverse Titration (Self-Validation): Confirms that no micro-precipitation or electrode fouling occurred during the forward run.

Step-by-Step Protocol

-

Solvent Preparation: Prepare four distinct cosolvent mixtures of methanol and deionized water (e.g., 30%, 40%, 50%, and 60% methanol by weight).

-

Electrode Calibration: Calibrate a glass combination pH electrode in each specific cosolvent mixture using operational standard buffers to account for liquid junction potential shifts.

-

Sample Dissolution: Accurately weigh the benzyl ether hindered amine and dissolve it to a concentration of 0.01 M in each of the four cosolvent mixtures.

-

Forward Titration: Under a continuous nitrogen purge, titrate the solution at 25.0 ± 0.1 °C using 0.1 M HCl standardized in the matching cosolvent. Record the pH after each addition until well past the equivalence point.

-

Self-Validation (Reverse Titration): Immediately titrate the acidified solution back to an alkaline pH using standardized 0.1 M KOH.

-

Validation Check: Overlay the forward and reverse titration curves. A hysteresis gap >0.05 pH units indicates kinetic solubility issues or sensor fouling, invalidating the run and necessitating a higher methanol ratio.

-

-

Data Extrapolation: Calculate the apparent pKa (

) for each mixture at the half-equivalence point. Plot the

Fig 2. Self-validating cosolvent titration workflow for lipophilic hindered amines.

Computational Validation

When experimental determination is limited by extreme lipophilicity, computational prediction serves as a robust orthogonal validation tool. Density Functional Theory (DFT) coupled with Poisson-Boltzmann continuum solvent models has proven highly effective for predicting the pKa of complex aliphatic amines 5.

Critical Insight: Calculations based solely on gas-phase geometries yield mean absolute errors >0.5 pKa units. Because steric hindrance physically blocks the solvent, geometry optimization must be performed in the solution phase. This ensures that the computational model accurately reflects the thermodynamic penalty of the reduced hydration shell caused by the bulky benzyl ether group.

References

-

BenchChem. "Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 5-Tert-butylnonan-5-amine and Less Bulky Amines." BenchChem. 2

-

Alfa Chemistry. "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds." Alfa Chemistry Technical Information. 3

-

Diallo, M. S., et al. "pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model." The Journal of Physical Chemistry A, ACS Publications (2007). 5

-

ResearchGate. "pKa values of sterically hindered amines investigated in this paper." ResearchGate. 4

-

OpenStax. "24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition." Pressbooks. 1

Sources

Methodological & Application

Application Note: Synthesis of Kinase Inhibitors Using 1-(Benzyloxy)-2-methylpropan-2-amine

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Strategic Rationale

The development of highly selective and metabolically stable kinase inhibitors is a cornerstone of modern targeted oncology and immunology. In recent years, the incorporation of sterically congested aliphatic amines has emerged as a powerful strategy to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of these therapeutics.

1-(Benzyloxy)-2-methylpropan-2-amine (CAS: 114377-40-1) [1] is a highly versatile building block used extensively in the synthesis of inhibitors targeting kinases such as TYK2, BTK, and SYK [2]. Structurally, it is the O-benzyl protected derivative of 2-amino-2-methylpropan-1-ol. Its strategic value in drug design is twofold:

-

The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The presence of the gem-dimethyl group adjacent to the primary amine restricts the conformational flexibility of the molecule. This entropically favors the bioactive conformation required for binding to the kinase ATP pocket. Furthermore, the steric bulk shields the amine from oxidative metabolism (e.g., by monoamine oxidases), significantly enhancing the drug's metabolic stability and half-life [3].

-

Orthogonal Protection Strategy: The benzyl ether protects the primary alcohol during harsh coupling reactions (e.g., Nucleophilic Aromatic Substitution [SNAr] or Buchwald-Hartwig aminations). Once the core scaffold is assembled, the benzyl group is selectively cleaved to reveal a primary alcohol. This exposed hydroxyl group frequently serves as a critical hydrogen bond donor/acceptor, interacting directly with the backbone residues of the kinase hinge region [4].

Synthetic Workflow & Biological Context

The integration of 1-(benzyloxy)-2-methylpropan-2-amine into a kinase inhibitor typically follows a two-stage workflow: a high-temperature coupling step followed by a selective deprotection step.

Caption: Synthetic workflow for incorporating 1-(Benzyloxy)-2-methylpropan-2-amine into kinase inhibitors.

Once synthesized, these molecules often target critical inflammatory pathways. For example, TYK2 inhibitors utilize the exposed alcohol to anchor into the kinase domain, blocking the downstream JAK-STAT signaling cascade responsible for autoimmune diseases.

Caption: Mechanism of action for TYK2 kinase inhibitors blocking the JAK-STAT pathway.

Quantitative Data: Optimization of SNAr Conditions

Because the primary amine is sterically hindered by the adjacent gem-dimethyl group, standard SNAr conditions (e.g., ethanol at 80 °C) are often insufficient to drive the reaction to completion. The activation energy required for nucleophilic attack is significantly higher. Table 1 summarizes the optimization of reaction conditions, demonstrating the necessity of high-boiling polar aprotic solvents and strong, soluble bases.

Table 1: Optimization of SNAr Conditions for Hindered Amines

| Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | Causality / Mechanistic Rationale |

| EtOH | DIPEA | 80 | 24 | < 10 | Insufficient thermal energy to overcome steric hindrance of the gem-dimethyl group. |

| DMF | K₂CO₃ | 100 | 18 | 45 | Moderate conversion; limited by the poor solubility of the inorganic base in DMF. |

| NMP | DIPEA | 120 | 12 | 65 | Good thermal energy, but reversible protonation of the organic base limits the reaction rate. |

| NMP | Cs₂CO₃ | 120 | 8 | > 95 | Optimal: High thermal energy combined with a highly soluble, strong base drives complete substitution. |

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that causality is understood and that failures can be diagnosed immediately at the bench.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple 1-(benzyloxy)-2-methylpropan-2-amine to a heteroaryl chloride core (e.g., a pyrimidine or pyrazolo-pyrimidine).

Materials:

-

Heteroaryl chloride core (1.0 equiv)

-

1-(Benzyloxy)-2-methylpropan-2-amine (1.5 equiv)

-

Cesium carbonate (Cs₂CO₃, 2.5 equiv)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

-

Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 equiv) in anhydrous NMP (0.2 M concentration).

-

Reagent Addition: Add 1-(benzyloxy)-2-methylpropan-2-amine (1.5 equiv) followed by Cs₂CO₃ (2.5 equiv).

-

Causality Note: An excess of the amine and base is used to ensure pseudo-first-order kinetics and to neutralize the HCl byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.

-

-

Heating: Seal the vial and heat the reaction mixture to 120 °C using an oil bath or heating block for 8 hours.

-

In-Process Control (Self-Validation): Sample 10 µL of the reaction mixture, dilute with 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

-

Validation Check: The reaction is complete when the starting material peak disappears. The product mass should reflect the core mass + 143 Da (addition of the amine[179 Da] minus the loss of chloride [35.5 Da] and a proton).

-

-

Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 volumes) and wash sequentially with water (3 x 5 volumes) and brine (1 x 5 volumes).

-

Causality Note: Multiple water washes are critical to completely remove the high-boiling NMP solvent, which otherwise interferes with downstream purification.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Global Deprotection via Catalytic Hydrogenolysis

Objective: Remove the benzyl protecting group to reveal the primary alcohol for kinase hinge binding.

Materials:

-

O-Benzyl protected intermediate (1.0 equiv)

-

Palladium on Carbon (Pd/C, 10% wt/wt, 0.1 equiv Pd)

-

Hydrogen gas (H₂ balloon)

-

Methanol or Ethyl Acetate

Step-by-Step Methodology:

-

Preparation: Dissolve the protected intermediate in Methanol (0.1 M).

-

Catalyst Addition: Carefully add 10% Pd/C (10% by weight relative to the substrate).

-

Safety & Causality Note: Always add the Pd/C to the solvent under an inert atmosphere (Nitrogen/Argon) to prevent the dry catalyst from igniting the solvent vapors.

-

-

Purging: Evacuate the reaction flask and backfill with Hydrogen gas from a balloon. Repeat this cycle three times to ensure a pure H₂ atmosphere.

-

Reaction: Stir the suspension vigorously at room temperature for 4–12 hours.

-

In-Process Control (Self-Validation): Monitor via LC-MS.

-

Validation Check: Look for a mass shift of -90 Da (loss of the benzyl group).

-

Troubleshooting: If the core scaffold contains a halogen (e.g., an aryl chloride) that is being prematurely reduced (dehalogenation), halt the reaction immediately. In such cases, hydrogenolysis is contraindicated, and an alternative Lewis-acid mediated deprotection (e.g., BBr₃ in DCM at -78 °C) must be utilized.

-

-

Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude active kinase inhibitor. Purify via preparative HPLC if necessary.

References

- Nimbus Saturn, Inc. "Tyk2 inhibitors and uses thereof." WO2020112937A1, Google Patents, 2020.

-

M. A. Ilies et al. "Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2017. URL:[Link]

- Pharmacyclics LLC. "Inhibitors of Bruton's Tyrosine Kinase." US Patent 8,957,080 B2, Google Patents, 2015.

Application Note: Utilizing 1-(Benzyloxy)-2-methylpropan-2-amine as a Sterically Hindered Linker Building Block in PROTAC Design

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols.

Executive Summary

The design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of the linker connecting the Protein of Interest (POI) ligand and the E3 ubiquitin ligase ligand. While traditional flexible polyethylene glycol (PEG) or alkyl linkers are synthetically accessible, they often suffer from high entropic penalties during ternary complex formation and poor metabolic stability.

This application note details the integration of 1-(Benzyloxy)-2-methylpropan-2-amine (CAS 114377-40-1)[1] into PROTAC architectures. This specific building block introduces a gem-dimethyl moiety adjacent to a primary amine, providing a sterically hindered exit vector. By leveraging the Thorpe-Ingold effect, this structural rigidification pre-organizes the linker conformation, which can enhance geometrical complementarity between the POI and the E3 ligase[2]. Furthermore, the orthogonal benzyloxy protecting group allows for versatile, late-stage functionalization.

Mechanistic Rationale for Gem-Dimethyl Linkages

The causality behind selecting 1-(Benzyloxy)-2-methylpropan-2-amine lies in its dual functional and structural benefits:

-

Conformational Pre-organization (Thorpe-Ingold Effect): The bulky gem-dimethyl group forces adjacent bonds into a restricted conformational space. This rigidification reduces the entropic penalty (

) upon the formation of the productive POI-PROTAC-E3 ternary complex, a critical factor for highly cooperative degradation[3]. -

Metabolic Shielding: The steric bulk provided by the gem-dimethyl group shields adjacent amide or ether linkages from cytochrome P450-mediated oxidation and enzymatic cleavage, significantly extending the intracellular half-life of the PROTAC[4].

-

Orthogonal Reactivity: The sterically hindered primary amine can be coupled to an E3 ligase ligand (e.g., a CRBN or VHL binder) using optimized peptide coupling conditions[5]. The benzyloxy ether remains completely stable during this process and can be selectively cleaved via hydrogenolysis to reveal a primary alcohol for subsequent attachment to the POI ligand.

Table 1: Impact of Gem-Dimethyl Rigidification on PROTAC Physicochemical Properties

| Linker Architecture | Conformational Flexibility | Entropic Penalty ( | Metabolic Stability ( | Cell Permeability ( |

| Standard PEG/Alkyl | High (Highly dynamic) | High | Low (Susceptible to oxidation) | Moderate |

| Gem-Dimethyl Modified | Restricted (Thorpe-Ingold) | Low | High (Steric shielding) | High (Reduced PSA) |

Logical Workflow & Visualization

The following diagram illustrates the synthetic logic and mechanistic advantages of incorporating this building block into a PROTAC workflow.

Logical workflow and mechanistic advantages of integrating 1-(Benzyloxy)-2-methylpropan-2-amine.

Experimental Protocols

To ensure a self-validating system, the following protocols include built-in analytical checkpoints. The steric hindrance of the gem-dimethyl group necessitates highly reactive coupling reagents (e.g., HATU) to drive the reaction to completion[5].

Protocol A: Amide Coupling to E3 Ligase Ligand

Objective: Conjugate 1-(Benzyloxy)-2-methylpropan-2-amine to a carboxylic acid-bearing E3 ligand (e.g., Thalidomide-4-carboxylic acid).

Reagents:

-

Thalidomide-4-carboxylic acid (1.0 eq)

-

1-(Benzyloxy)-2-methylpropan-2-amine (1.2 eq)

-

HATU (1.5 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

-

Pre-activation: Dissolve Thalidomide-4-carboxylic acid in anhydrous DMF under an argon atmosphere. Add DIPEA followed by HATU.

-

Causality: HATU is selected over EDC/HOBt because the formation of the highly reactive HOAt ester is required to overcome the steric bulk of the gem-dimethyl substituted primary amine.

-

-

Coupling: Stir the mixture at room temperature for 15 minutes until the active ester is fully formed (verify via LC-MS; look for the HOAt-adduct mass).

-

Amine Addition: Add 1-(Benzyloxy)-2-methylpropan-2-amine dropwise. Stir the reaction at 40 °C for 16 hours.

-

Causality: Mild heating is applied to accelerate the nucleophilic attack of the hindered amine.

-

-

Validation Check: Analyze an aliquot via LC-MS. The reaction is complete when the starting carboxylic acid is consumed.

-

Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (3x) to remove DMF, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: DCM/MeOH gradient) to yield the benzyl-protected intermediate.

Protocol B: Orthogonal Deprotection of the Benzyl Ether

Objective: Remove the benzyloxy protecting group to reveal a primary hydroxyl for POI ligand attachment, without degrading the base-sensitive glutarimide ring of the CRBN ligand.

Reagents:

-

Benzyl-protected intermediate (1.0 eq)

-

10% Pd/C (0.1 eq by weight)

-

Hydrogen gas (H₂, balloon)

-

Anhydrous Methanol/THF (1:1 v/v, 0.05 M)

Step-by-Step Methodology:

-

Preparation: Dissolve the intermediate in the MeOH/THF mixture in a round-bottom flask.

-

Causality: THF is added to ensure complete solubility of the rigidified intermediate, which often exhibits lower solubility in pure alcohols.

-

-

Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C.

-

Hydrogenolysis: Evacuate the flask under vacuum and backfill with H₂ gas using a balloon. Repeat this cycle three times to ensure a pure H₂ atmosphere.

-

Reaction: Stir vigorously at room temperature for 4–6 hours.

-

Validation Check: Monitor by TLC (UV and Ninhydrin stain). The product will appear as a new, more polar spot.

-

Workup: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with MeOH.

-

Isolation: Concentrate the filtrate in vacuo to afford the primary alcohol intermediate. This product is typically pure enough (>95% by NMR) to be used directly in the next step.

Protocol C: Linker Extension via Mitsunobu Reaction

Objective: Couple the newly revealed primary alcohol to a phenol-bearing POI ligand.

Reagents:

-

Primary alcohol intermediate (1.0 eq)

-

Phenol-bearing POI ligand (1.1 eq)

-

Triphenylphosphine (PPh₃, 1.5 eq)

-

DIAD (1.5 eq)

-

Anhydrous THF (0.1 M)

Step-by-Step Methodology:

-

Assembly: Dissolve the primary alcohol, POI ligand, and PPh₃ in anhydrous THF under Argon. Cool the mixture to 0 °C in an ice bath.

-

Activation: Add DIAD dropwise over 10 minutes.

-

Causality: Slow addition prevents the formation of unwanted hydrazine dicarboxylate byproducts and controls the exothermic activation of PPh₃.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Validation Check: Confirm the formation of the fully assembled PROTAC via high-resolution LC-MS.

-

Purification: Concentrate the mixture and purify via preparative HPLC (C18 column, H₂O/MeCN with 0.1% TFA) to isolate the final gem-dimethyl rigidified PROTAC.

References

-

Frontiers in Chemistry (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.[Link]

-

ChemRxiv (2021). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Degradation Activity.[Link]

-

Communications Biology (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase.[Link]

-

ACS Medicinal Chemistry Letters (2025). Discovery and Early Process Development of a Selective and Orally Bioavailable VHL-Recruiting PROTAC Showing SMARCA2 Degradation In Vivo.[Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

Application Note: Reductive Amination of Sterically Hindered Primary Amines

Overcoming Steric Impedance in C-N Bond Formation

Executive Summary

Reductive amination is a cornerstone reaction in medicinal chemistry, yet it frequently fails when applied to sterically hindered substrates (e.g., tert-butylamine, adamantylamine, or ortho-substituted acetophenones).[1] Standard protocols using NaBH(OAc)₃ or NaBH₃CN often result in stalled conversion or excessive byproduct formation due to the inability to form the requisite imine intermediate.

This Application Note details the Titanium(IV) Isopropoxide [Ti(OiPr)₄] protocol, widely regarded as the "gold standard" for forcing imine formation in hindered systems.[1] We provide a comparative analysis with the milder Sodium Triacetoxyborohydride method and offer a field-tested solution to the notorious "Titanium Emulsion" workup issue.

The Challenge: Steric Inhibition of Iminium Formation

Successful reductive amination proceeds through two distinct steps:

-

Condensation: Nucleophilic attack of the amine onto the carbonyl to form a hemiaminal, followed by dehydration to the imine/iminium ion.[1]

-

Reduction: Hydride transfer to the C=N bond.[1]

The Failure Mode: In sterically hindered systems, the equilibrium in Step 1 heavily favors the starting materials.[1][2] Standard dehydrating conditions (molecular sieves, MgSO₄) are often insufficient to drive this equilibrium.[1] Without the imine, the reducing agent preferentially reduces the ketone to an alcohol (direct reduction), destroying the starting material without forming the product.[1]

Visualization: The Titanium Solution

The following pathway illustrates how Ti(OiPr)₄ acts as a dual-purpose Lewis Acid activator and water scavenger to overcome this blockade.

Caption: Ti(OiPr)4 coordinates to the carbonyl, facilitating amine attack, and chemically traps the released water, driving the equilibrium forward.[1]

Critical Parameter Optimization

| Parameter | Standard (Easy) Substrates | Sterically Hindered Substrates | Rationale |

| Solvent | DCM or MeOH | Neat or THF | Neat conditions maximize concentration to push kinetics.[1] THF solvates Ti-complexes well. |

| Lewis Acid | AcOH (Catalytic) | Ti(OiPr)₄ (1.25 - 2.0 equiv) | AcOH is too weak to activate hindered ketones.[1] Ti serves as both activator and dehydrator.[1] |

| Reductant | NaBH(OAc)₃ | NaBH₄ (post-imine formation) | NaBH(OAc)₃ is bulky and slow here.[1] Once the imine is "locked" by Ti, the smaller, stronger NaBH₄ is required.[1] |

| Time | 1-4 Hours | 12-24 Hours (Imine Step) | Steric clash slows the initial attack; patience is required before adding the reductant. |

Protocol A: The "Heavy Duty" Titanium Method

Best For: tert-Butyl groups, Adamantyl groups, Acetophenones, or unreactive cyclic ketones.[1] Reference: Based on the methodology of Bhattacharyya (J. Org.[1] Chem. 1995).[1]

Reagents

-

Ketone/Aldehyde (1.0 equiv)[1]

-

Amine (1.0 - 1.2 equiv)[1]

-

Titanium(IV) isopropoxide (1.25 - 1.5 equiv) [Sigma-Aldrich 205273][1]

-

Sodium Borohydride (NaBH₄) (1.0 equiv)[1]

-

Absolute Ethanol or Methanol (for the reduction step)[1]

Step-by-Step Procedure

-

Complexation (The Critical Step):

-

In a flame-dried flask under Argon, combine the amine and ketone.

-

Note: If both are liquids, use them neat (no solvent).[1] If solids, use the minimum amount of dry THF to dissolve.[1]

-

Add Ti(OiPr)₄ dropwise.[1][3] The solution may warm slightly and change color (often yellow/orange).[1]

-

Stir at ambient temperature for 12–18 hours .

-

QC Check: Monitor by IR (disappearance of C=O stretch) or crude NMR.[1] Do not proceed until the carbonyl is consumed.[1]

-

-

Reduction:

-

Workup (The Anti-Emulsion Protocol):

-

The Problem: Adding water directly creates a gelatinous TiO₂ emulsion that is impossible to separate.[1]

-

The Fix:

-

Add water (approx 2 mL per mmol) very slowly to the reaction mixture while stirring. A white precipitate will form.[1][4]

-

Wait: Allow the suspension to stir for 10 minutes. The precipitate should turn from a gel into a fine, granular white solid (TiO₂).[1]

-

Filter the entire mixture through a pad of Celite .

-

Wash the Celite pad with EtOAc or Ether.[1]

-

Concentrate the filtrate.[1] If the amine is basic, the product is in the organic residue.[1] (Acid/Base extraction can be performed now if further purification is needed).[1]

-

-

Protocol B: The "Mild" Alternative

Best For: Moderately hindered amines where acid-sensitivity is a concern.[1] Reference: Abdel-Magid (J. Org.[1] Chem. 1996).[1][5]

Reagents

Procedure

-

Mix Ketone (1.0 equiv) and Amine (1.0 - 1.2 equiv) in DCE.[1]

-

Add Acetic Acid (1.0 equiv). Stir for 30 mins.

-

Add NaBH(OAc)₃ (1.4 equiv) in one portion.[1]

-

Stir for 24–48 hours.

-

Quench: Add saturated aqueous NaHCO₃. Extract with DCM.[1]

Experimental Workflow Diagram

Caption: Decision tree for selecting the optimal reductive amination protocol based on substrate sensitivity.

Troubleshooting & FAQs

| Issue | Probable Cause | Corrective Action |

| No Reaction (Ti Method) | Old/Hydrolyzed Ti(OiPr)₄ | Reagent must be clear/colorless.[1] If cloudy or contains white solids, distill or purchase fresh.[1] |

| Alcohol Byproduct | Direct Reduction of Ketone | Imine formation was incomplete before hydride addition.[1][7] Increase Step 1 time or heat to 40°C. |

| Emulsion during Workup | Rapid H₂O addition / No Celite | Use the "Granular Stir" method (see Protocol A, Step 3).[1] Do not skip Celite filtration.[1] |

| Low Yield (Volatile Amine) | Product lost during vac | Form the HCl salt immediately after filtration by adding 1M HCl in Ether.[1] |

References

-

Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide-sodium borohydride: a versatile reagent system for reductive amination."[1][8][9] Journal of the Organic Chemistry, 60(15), 4928-4929.[1]

-

Abdel-Magid, A. F., et al. (1996).[1][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of the Organic Chemistry, 61(11), 3849-3862.[1]

-

Mattson, R. J., et al. (1990).[1][8] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][8] Journal of the Organic Chemistry, 55(8), 2552-2554.[1][8]

Sources

- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

Application Note: Precision Synthesis of Chiral Vicinal Diamine Ligands via N-Benzyloxy-Amine Intermediates

Topic: Preparation of Chiral Ligands using Benzyloxy-Amine Intermediates Content Type: Detailed Application Note & Protocol Audience: Senior Synthetic Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary

This technical guide details the strategic use of benzyloxy-amine (

Strategic Rationale: Why N-Benzyloxy?

In the design of chiral ligands (e.g., Salen, BOX, or diamine backbones), the "benzyloxy-amine" route is preferred over direct amination for three mechanistic reasons:

-

Suppression of Over-Alkylation: The electronegative oxygen atom in the

bond reduces the nucleophilicity of the nitrogen, preventing the formation of tertiary amines or quaternary ammonium salts during alkylation steps. -

Chelation-Controlled Stereoselectivity: The oxygen of the benzyloxy group can coordinate with Lewis acids (e.g.,

, -

Orthogonal Deprotection: The

bond can be cleaved (e.g., via hydrogenolysis or SmI

Synthesis Workflow Visualization

The following diagram outlines the critical pathway from

Caption: Workflow for converting O-benzylhydroxylamine into chiral ligands. The nucleophilic addition (Step 2) is the stereodealing step.

Detailed Experimental Protocols

Phase A: Preparation of the Chiral Oxime Ether Intermediate

This step establishes the electrophilic scaffold. We utilize

Reagents:

-

Chiral Aldehyde (1.0 equiv)

- -Benzylhydroxylamine hydrochloride (1.1 equiv)

-

Pyridine (1.2 equiv)

-

Solvent: Ethanol (anhydrous)

Protocol:

-

Setup: In a flame-dried round-bottom flask under Argon, dissolve the Chiral Aldehyde in anhydrous Ethanol (0.5 M concentration).

-

Addition: Add Pyridine followed by

-Benzylhydroxylamine hydrochloride in a single portion. -

Reaction: Stir at room temperature for 4–12 hours. Monitor conversion via TLC (silica; typically 20% EtOAc/Hexanes). The oxime ether is usually less polar than the aldehyde.

-

Workup: Concentrate the ethanol under reduced pressure. Resuspend the residue in

or -

Purification: Dry over

, filter, and concentrate. Flash chromatography is generally required to separate

Phase B: Diastereoselective Nucleophilic Addition

This is the critical "Chirality Generating" step. The addition of an organometallic reagent to the

Mechanism: The

Reagents:

-

Chiral Oxime Ether (from Phase A)

-

Organolithium (

) or Grignard ( -

Lewis Acid:

(2.2 equiv) - Optional but recommended for Grignards -

Solvent: Toluene or

(cryogenic conditions)

Protocol:

-

Cryogenic Setup: Cool a solution of Chiral Oxime Ether in Toluene to -78°C.

-

Lewis Acid Activation: If using

, add it dropwise and stir for 30 minutes at -78°C. This forms the activated complex. -

Nucleophile Addition: Add the organometallic reagent slowly via syringe pump (rate: 1 mL/min) to maintain internal temperature

. -

Equilibration: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 4 hours.

-

Quench: Quench with saturated

solution at low temperature. -

Analysis: Extract with EtOAc. Analyze the diastereomeric ratio (dr) via crude

NMR or chiral HPLC. Target dr: >90:10.

Phase C: N-O Bond Cleavage (The "Unmasking")

To release the final chiral amine ligand, the benzyloxy group must be removed.

Method Selection Guide:

| Method | Reagents | Conditions | Compatibility |

| Hydrogenolysis | MeOH, RT | Standard. Avoid if substrate has reducible olefins or halides. | |

| Dissolving Metal | Zn dust, dilute HCl | AcOH/H2O, 0°C | Robust. Good for substrates sensitive to hydrogenation. |

| Samarium Diiodide | THF, RT | Mildest. Excellent for complex ligands with sensitive functional groups. | |

| Molybdenum | MeCN/H2O, Reflux | Chemoselective. Cleaves N-O without touching N-benzyl groups. |

Recommended Protocol (Zinc/HCl Method - Cost Effective & Scalable):

-

Dissolve the

-benzyloxy amine intermediate in Acetic Acid (0.2 M). -

Cool to 0°C. Add activated Zinc dust (10 equiv) in portions.

-

Stir vigorously for 2–4 hours.

-

Filter through Celite to remove Zinc.

-

Basify the filtrate with

(pH > 12) and extract with -

Result: The organic layer contains the free chiral amine ligand.

Troubleshooting & Quality Control (Self-Validating Systems)

-

Issue: Low Diastereoselectivity in Step 2.

-

Issue: Incomplete Cleavage (N-O bond persistence).

References

-

Nucleophilic Addition to Chiral Oxime Ethers

- Title: The Vicinal Diamine Motif: A Cornerstone in Modern Chemistry and Drug Discovery.

-

Conjugate Additions of O-Benzylhydroxylamine

- Title: Chiral Lewis Acid Catalysis in Conjugate Additions of O-Benzylhydroxylamine to Unsatur

- Source: Journal of the American Chemical Society.

-

URL:[Link]

-

Cleavage of N-O Bonds

- Title: Process for preparing chiral amines (Patent WO2018060512A1).

Sources

- 1. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vapourtec.com [vapourtec.com]

- 4. Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist’s Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Recent advances in the cleavage of non-activated amides [beilstein-journals.org]

- 6. WO2018060512A1 - Process for preparing chiral amines - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Reaction conditions for nucleophilic substitution with 1-(Benzyloxy)-2-methylpropan-2-amine

Application Note: Optimizing Nucleophilic Substitution Landscapes for 1-(Benzyloxy)-2-methylpropan-2-amine

Part 1: Executive Summary & Strategic Analysis

1.1 The Target Molecule 1-(Benzyloxy)-2-methylpropan-2-amine (CAS: 22563-71-9) is a specialized building block frequently employed in medicinal chemistry to introduce a solubilizing, gem-dimethyl-substituted linker.[1] It functions as a "masked" amino-alcohol; the benzyl ether provides lipophilicity during synthesis and can be cleaved (hydrogenolysis) to reveal a polar neopentyl-like alcohol.[1]

1.2 The "Gem-Dimethyl" Reactivity Paradox

While classified as a primary amine (

-

The Advantage: Once bound, the gem-dimethyl group restricts conformational freedom, often locking the target drug into a bioactive conformation.

-

The Challenge: The same steric bulk drastically reduces the nucleophilicity of the nitrogen lone pair. In classical

reactions, this amine acts more like a base than a nucleophile, leading to elimination (

1.3 Decision Matrix: Selecting the Right Pathway

Do not attempt standard

Figure 1: Strategic decision tree for coupling 1-(Benzyloxy)-2-methylpropan-2-amine.

Part 2: Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Heterocycles (Pyrimidines, Pyridines) with leaving groups ortho/para to nitrogen.

Context: The steric bulk of the amine requires higher temperatures than standard anilines. Polar aprotic solvents are non-negotiable here to stabilize the Meisenheimer complex intermediate.

Materials:

-

Substrate: 2,4-Dichloro-5-methoxypyrimidine (or similar activated heteroaryl).[1][2]

-

Nucleophile: 1-(Benzyloxy)-2-methylpropan-2-amine (1.2 equiv).[1]

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv). -

Solvent: Anhydrous 1,4-Dioxane or DMSO.[1]

Step-by-Step Methodology:

-

Preparation: Charge a pressure vial (microwave-safe recommended) with the heteroaryl chloride (1.0 mmol) and anhydrous 1,4-Dioxane (5 mL, 0.2 M).

-

Addition: Add DIPEA (2.5 mmol) followed by 1-(Benzyloxy)-2-methylpropan-2-amine (1.2 mmol).

-

Note: If using DMSO, external heating is sufficient. If using Dioxane, a sealed vessel is required to reach necessary temperatures without solvent loss.

-

-

Reaction: Seal the vessel and heat to 130°C for 24–48 hours.

-

Checkpoint: Monitor by LCMS. The steric hindrance often stalls conversion at 70-80%.[1] If stalled, add 0.5 equiv more amine and heat for an additional 12 hours.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with saturated

(2 x 15 mL) and Brine (1 x 15 mL). -

Purification: Flash chromatography (Hexane/EtOAc).

Critical Insight: In

Protocol B: Titanium-Mediated Reductive Amination

Best for: Attaching alkyl groups (Secondary amine formation).[1]

Context: Direct alkylation with alkyl halides fails due to elimination. Reductive amination is the standard, but the bulky amine struggles to condense with ketones/aldehydes to form the imine intermediate. Titanium(IV) isopropoxide is used as a Lewis acid and water scavenger to force imine formation.

Materials:

-

Carbonyl: Cyclohexanone or Benzaldehyde derivative (1.0 equiv).

-

Amine: 1-(Benzyloxy)-2-methylpropan-2-amine (1.1 equiv).[1]

-

Lewis Acid: Titanium(IV) isopropoxide (

) (1.5 equiv). -

Reductant: Sodium Borohydride (

) (2.0 equiv). -

Solvent: THF (Anhydrous).[3]

Step-by-Step Methodology:

-

Imine Formation: In a dry flask under

, combine the amine (1.1 mmol) and the ketone/aldehyde (1.0 mmol) in neat -

Incubation: Stir at ambient temperature for 6–12 hours.

-

Validation: The solution usually turns slightly viscous or changes color (yellow/orange). The

scavenges the water produced, driving the equilibrium to the imine.

-

-

Dilution: Dilute the mixture with anhydrous Ethanol or THF (5 mL).

-

Reduction: Cool to 0°C. Add

(2.0 mmol) portion-wise. (Caution: Gas evolution). -

Quench (Critical): After 2 hours, quench by adding 2M NaOH or water. A white precipitate (

) will form. -

Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Workup: Dry the filtrate over

and concentrate.

Protocol C: Buchwald-Hartwig Amination

Best for: Unactivated Aryl Bromides/Chlorides.[1]